4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether
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Overview
Description
4-(Ethylthio)benzylmagnesium chloride 0.25M in Diethyl Ether is a Grignard reagent, which is a type of organomagnesium compound. It is used in various organic synthesis reactions due to its ability to form carbon-carbon bonds. The compound has the molecular formula C9H11ClMgS and a molecular weight of 211.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Ethylthio)benzylmagnesium chloride typically involves the reaction of 4-(Ethylthio)benzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of 4-(Ethylthio)benzylmagnesium chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent and to maintain an inert atmosphere throughout the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)benzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with 4-(Ethylthio)benzylmagnesium chloride include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Diethyl ether or tetrahydrofuran (THF) are commonly used solvents .
Major Products
The major products formed from reactions involving 4-(Ethylthio)benzylmagnesium chloride depend on the specific reactants used. For example, the reaction with an aldehyde would produce a secondary alcohol, while the reaction with a ketone would produce a tertiary alcohol .
Scientific Research Applications
4-(Ethylthio)benzylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of novel materials with unique properties.
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)benzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used in similar types of reactions.
Methylmagnesium Chloride: A simpler Grignard reagent with a similar mechanism of action.
4-Methylbenzylmagnesium Chloride: A structurally similar compound with a methyl group instead of an ethylthio group.
Uniqueness
4-(Ethylthio)benzylmagnesium chloride is unique due to the presence of the ethylthio group, which can impart different reactivity and selectivity in chemical reactions compared to other Grignard reagents. This makes it a valuable tool in organic synthesis for the preparation of specific compounds .
Properties
IUPAC Name |
magnesium;1-ethylsulfanyl-4-methanidylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11S.ClH.Mg/c1-3-10-9-6-4-8(2)5-7-9;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZLDGXJUZRLC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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